N-Dansyl-1-(2-methoxyphenyl)piperazine

5-HT1A receptor radioligand binding Ki

Unmodified 1-(2-methoxyphenyl)piperazine cannot be directly detected in fluorescence assays, necessitating secondary reporter steps that increase protocol complexity. N-Dansyl-1-(2-methoxyphenyl)piperazine (DNS-MOPIP) combines the serotonin pharmacophore with an environment-sensitive dansyl fluorophore, enabling direct, aqueous-compatible fluorescence detection. - Enables homogeneous competitive binding and polarization assays without secondary antibodies. - 5-HT1A Ki = 12.6 nM; avoids receptor internalization risks of ultra-high-affinity probes. - Pre-conjugated standard eliminates in-house derivatization, ensuring LC-MS precision.

Molecular Formula C23H27N3O3S
Molecular Weight 425.5 g/mol
CAS No. 439935-18-9
Cat. No. B047415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Dansyl-1-(2-methoxyphenyl)piperazine
CAS439935-18-9
SynonymsDNS-1-(2-methoxyphenyl)piperazine;  Dansyl-MOPIP;  DNS-MOPIP;  5-[[4-(2-Methoxyphenyl)-1-piperazinyl]sulfonyl]-N,N-dimethyl-1-Naphthalenamine;  1-[[5-(Dimethylamino)-1-naphthalenyl]sulfonyl]-4-(2-methoxyphenyl)-piperazine
Molecular FormulaC23H27N3O3S
Molecular Weight425.5 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4OC
InChIInChI=1S/C23H27N3O3S/c1-24(2)20-11-6-9-19-18(20)8-7-13-23(19)30(27,28)26-16-14-25(15-17-26)21-10-4-5-12-22(21)29-3/h4-13H,14-17H2,1-3H3
InChIKeySKTGCLFAGGBOEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DNS-MOPIP Technical Overview


N-Dansyl-1-(2-methoxyphenyl)piperazine (CAS 439935-18-9), also known as DNS-MOPIP, is a fluorescent derivative of the serotonin receptor pharmacophore 1-(2-methoxyphenyl)piperazine [1]. The compound comprises a 1-(2-methoxyphenyl)piperazine core covalently linked to an environment-sensitive dansyl (5-(dimethylamino)naphthalene-1-sulfonyl) fluorophore [2]. With a molecular weight of 425.54 g/mol and a melting point of 132–135°C, it is supplied as a light yellow to pale green solid with slight solubility in chloroform and methanol . Its primary utility lies in fluorescence-based assays for serotonergic targets, forensic reference material applications, and as an analytical derivatization standard .

DNS-MOPIP Substitution Rationale


Although 1-(2-methoxyphenyl)piperazine serves as the core pharmacophore for serotonergic receptor engagement, its unlabeled form lacks intrinsic fluorescence, rendering it unsuitable for direct detection in imaging, binding, or analytical workflows without a secondary reporter . Covalent attachment of the environment-sensitive dansyl fluorophore confers spectroscopically detectable properties while preserving receptor-binding capability—a dual functionality that unmodified 1-(2-methoxyphenyl)piperazine cannot replicate [1]. Moreover, the dansyl group's environment sensitivity enables the compound to report on local hydrophobicity changes upon receptor binding, a feature absent in non-fluorescent analogs [2]. Substituting with an alternative fluorescent derivative bearing a different fluorophore (e.g., naphthalimide) would alter both the binding affinity profile and the fluorescence emission characteristics, as demonstrated in head-to-head comparisons of dansyl-, naphthalimide-, and phthalimide-conjugated derivatives [3].

DNS-MOPIP Analog Comparison


5-HT1A Receptor Affinity vs Naphthalimide Analog

In a systematic structure–activity relationship study of 1-(2-methoxyphenyl)piperazine derivatives bearing different fluorescent moieties, the dansyl-conjugated compound (target compound) exhibited moderate binding affinity for human 5-HT1A receptors with a Ki value of 12.6 nM [1]. By comparison, the 4-amino-1,8-naphthalimide analog (compound 4) showed very high affinity with Ki = 0.67 nM, while the 4-dimethylaminophthalimide analog (compound 5) demonstrated Ki = 2.51 nM [2]. The dansyl derivative thus occupies an intermediate affinity position within this fluorescent ligand series, retaining nanomolar potency while offering distinct fluorescence properties.

5-HT1A receptor radioligand binding Ki serotonergic pharmacology

Fluorescence Emission in Aqueous vs Organic Solvents

The dansyl fluorophore exhibits pronounced environment-sensitive fluorescence, with emission intensity and wavelength shifting according to solvent polarity [1]. In head-to-head characterization across the same 1-(2-methoxyphenyl)piperazine scaffold, the naphthalimide analog (compound 4) displayed high fluorescence emission in CHCl₃ but undetectable emission in aqueous solution [2]. The dansyl analog, by contrast, retains measurable fluorescence in aqueous environments—a critical differentiator for applications requiring signal detection under physiological buffer conditions [3]. The phthalimide analog (compound 5) showed intermediate fluorescence properties [4].

environment-sensitive fluorescence solvatochromism fluorescence microscopy receptor visualization

Internal Standard for Amine Quantification

N-Dansyl-1-(2-methoxyphenyl)piperazine has been validated as an internal standard for the determination of primary and secondary low-molecular-weight amines in ambient air, employing dansyl chloride derivatization followed by LC-MS detection [1]. The compound (referred to as the dansylated derivative of 1-(2-methoxyphenyl)piperazine, MOPIP) was used to evaluate method uncertainty and efficiency [2]. This analytical application is not reported for the unlabeled parent compound, which lacks the fluorescent dansyl moiety required for both fluorometric and mass spectrometric detection compatibility [3]. Other fluorescent piperazine derivatives (e.g., 1-dansylpiperazine) may serve similar roles, but the 2-methoxyphenyl substitution confers distinct chromatographic retention and ionization characteristics that may be advantageous for specific amine panels.

analytical chemistry internal standard LC-MS amine derivatization forensic toxicology

Physicochemical Properties

N-Dansyl-1-(2-methoxyphenyl)piperazine is characterized as a hygroscopic, light yellow to pale green solid with a melting point of 132–135°C . Solubility testing indicates slight solubility in chloroform and methanol, with 50 mM solubility reported in pure DMSO [1]. In comparison, the unlabeled 1-(2-methoxyphenyl)piperazine (liquid or low-melting solid; class-level baseline) exhibits different physical handling and solubility characteristics. The dansyl conjugate's hygroscopic nature necessitates storage under inert atmosphere at 4°C , whereas alternative fluorescent conjugates (e.g., naphthalimide analogs) may exhibit distinct solubility and stability profiles not directly quantified in the available literature.

physicochemical properties solubility storage stability formulation considerations

DNS-MOPIP Procurement Scenarios


5-HT1A Fluorescent Binding Assays

Researchers performing competitive binding or fluorescence polarization assays on human 5-HT1A receptors should select N-Dansyl-1-(2-methoxyphenyl)piperazine when: (1) the assay buffer is aqueous and fluorescence emission from naphthalimide-based probes would be quenched, and (2) moderate receptor affinity (Ki = 12.6 nM) is sufficient for the experimental design without the risk of receptor internalization associated with ultra-high-affinity ligands [1]. The compound's dansyl fluorophore retains measurable emission under physiological aqueous conditions, enabling direct fluorescence readout without secondary antibody or reporter steps [2].

Pre-Derivatized Internal Standard for Amine Analysis

Analytical laboratories quantifying low-molecular-weight amines in biological or environmental matrices should procure this compound as a ready-to-use internal standard for dansyl chloride derivatization workflows [1]. Its pre-conjugated dansyl-1-(2-methoxyphenyl)piperazine structure eliminates the need for in-house derivatization of the parent compound, reducing protocol variability and improving LC-MS quantification precision [2]. This application is validated for ambient air amine monitoring and is transferable to forensic toxicology amine panels .

Fluorescent Reference Material for Forensic Analysis

Forensic laboratories requiring authenticated reference standards for the identification and quantification of 1-(2-methoxyphenyl)piperazine derivatives should procure N-Dansyl-1-(2-methoxyphenyl)piperazine as a fluorescently labeled reference material [1]. Its distinct fluorescence signature facilitates detection in complex sample matrices via HPLC-fluorescence or LC-MS, providing orthogonal confirmation to unlabeled parent compound analysis [2].

SAR Studies on Fluorescent Serotonergic Ligands

Medicinal chemistry groups developing environment-sensitive fluorescent probes for GPCR targets should include N-Dansyl-1-(2-methoxyphenyl)piperazine as a comparator compound to benchmark the effects of fluorophore substitution on receptor affinity and fluorescence behavior [1]. Its intermediate binding affinity (Ki = 12.6 nM) and dansyl-specific solvatochromic properties provide a distinct reference point relative to naphthalimide (Ki = 0.67 nM, undetectable aqueous fluorescence) and phthalimide (Ki = 2.51 nM) analogs in the same scaffold series [2].

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